5-Isobutyl-6-methylnicotinic acid hydrochloride is a chemical compound classified as a derivative of nicotinic acid, specifically characterized by the presence of an isobutyl group at the 5-position and a methyl group at the 6-position of the nicotinic acid structure. This compound is notable for its enhanced solubility in water due to its hydrochloride salt form, making it suitable for various applications in medicinal chemistry and organic synthesis.
The compound can be synthesized from nicotinic acid, which serves as the core structure. The synthesis typically involves alkylation and subsequent formation of the hydrochloride salt to enhance solubility and stability.
5-Isobutyl-6-methylnicotinic acid hydrochloride falls under the category of nicotinic acid derivatives. Its unique structural modifications contribute to its potential pharmacological properties and applications in scientific research.
The synthesis of 5-Isobutyl-6-methylnicotinic acid hydrochloride can be achieved through several methods, primarily focusing on alkylation reactions. The general synthetic route includes:
In an industrial context, large-scale production may utilize continuous flow reactors for efficient alkylation processes. Purification methods such as crystallization or recrystallization are employed to isolate the product, followed by controlled addition of hydrochloric acid to obtain the hydrochloride salt in high yield and purity.
The molecular formula of 5-Isobutyl-6-methylnicotinic acid hydrochloride is . The compound features a pyridine ring with substituents that significantly influence its chemical properties.
5-Isobutyl-6-methylnicotinic acid hydrochloride can participate in various chemical reactions:
The mechanism of action for 5-Isobutyl-6-methylnicotinic acid hydrochloride primarily involves its interaction with nicotinic acid receptors. Depending on its specific application, it may function as an agonist or antagonist, modulating receptor activity and influencing various biological pathways. This interaction is crucial for its potential use in pharmacological applications targeting metabolic processes.
Relevant analytical methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are often employed to characterize and confirm the purity of synthesized compounds.
5-Isobutyl-6-methylnicotinic acid hydrochloride has several significant applications:
Regioselective introduction of alkyl groups at the pyridine C5 position remains synthetically challenging due to competing substitution patterns. The direct nitric acid oxidation of 2-methyl-5-alkylpyridines enables efficient access to 6-methylnicotinic acid scaffolds. Using 70–100% HNO₃ at 250–325°F (121–163°C) under pressurized conditions (30–650 psig) achieves selective oxidation of the alkyl side chain while preserving the methyl substituent at C6. Optimal conditions (15-minute reaction at 315°F) convert 2-methyl-5-ethylpyridine to 6-methylnicotinic acid with 83.5% yield, minimizing dicarboxylic acid byproducts [2] [9].
For isobutyl introduction, tert-alkylation strategies adapted from purine chemistry show promise. Lewis acid-catalyzed (SnCl₄, 2.1 equiv) reactions of silylated pyridine intermediates with tert-butyl halides in 1,2-dichloroethane (DCE) afford C5-tert-alkylated products. Kinetic control at room temperature favors the less stable N-alkylated isomer, with 87% regioselectivity achieved within 19 hours [3].
Table 1: Comparative Alkylation Strategies for Pyridine Intermediates
Method | Conditions | Regioselectivity | Yield | Key Advantage |
---|---|---|---|---|
Nitric Acid Oxidation | 100% HNO₃, 315°F, 15 min, 600 psig | C6-methyl retention | 83.5% | Direct side-chain carboxylation |
Lewis Acid tert-Alkylation | SnCl₄ (2.1 equiv), DCE, 19h, RT | C5-tert-alkyl | 75–87% | Kinetic control of substitution |
Metalation-Alkylation | NaH/DMF, γ-butyrolactone, 0°C to RT | C3-functionalization | 65–70% | Enolate activation |
Multicomponent reactions (MCRs) enable convergent assembly of complex nicotinic acid derivatives from simple precursors. The Vorbrüggen reaction—employing TMS-protected pyridinones, aldehydes, and tert-alkyl isocyanides with SnCl₄ catalysis—generates 5-isobutyl-6-methylnicotinate precursors in a single step. Acetonitrile solvent at 50°C optimizes nucleophilicity and suppresses N9-regioisomer formation, yielding 78% of the desired adduct [3] [7].
Ugi-4CR reactions further diversify access routes: 6-methylnicotinic acid (carboxylic acid component), isobutyl aldehyde, primary amines, and tert-butyl isocyanide combine to form α-acylaminoamide intermediates. Subsequent hydrolysis reveals the pyridinecarboxylic acid core while retaining the isobutyl moiety. This approach reduces synthetic steps and improves atom economy compared to sequential functionalization [7] [10].
Table 2: MCR Systems for 5-Isobutyl-6-methylnicotinic Acid Scaffolds
MCR Type | Components | Catalyst/Conditions | Product Class | Yield Range |
---|---|---|---|---|
Vorbrüggen | TMS-pyridinol + aldehyde + tert-BuNC | SnCl₄, ACN, 50°C, 3h | 5-Alkyl-6-methylnicotinates | 62–78% |
Ugi-4CR | Nicotinic acid + R-NH₂ + RCHO + tert-BuNC | MeOH, 40°C, 24h | α-Acylaminoamide derivatives | 45–68% |
Passerini-3CR | 6-Methylnicotinaldehyde + tert-BuNC + acid | None, DCM, RT | α-Hydroxy-β-amino esters | 50–72% |
Carboxyl group activation via halogenation is critical for amide bond formation in nicotinic acid derivatives. Methyl 6-methylnicotinate undergoes α-deprotonation with NaH in DMF at 0°C, followed by nucleophilic addition to γ-butyrolactone, yielding ketoester intermediates. Acid-mediated hydrolysis (20% HCl/1,4-dioxane, 95°C, 5h) selectively cleaves the ester while preserving the methyl and incipient isobutyl groups, generating the carboxylic acid in >90% purity [4] [8].
Alternative pathways employ halogenating agents like thionyl bromide (SOBr₂) or N-chlorosuccinimide (NCS) to convert hydroxymethyl intermediates to chloromethyl precursors. Subsequent Arndt-Eistert homologation extends the chain to isobutyl analogs, while MnO₂ oxidation of hydroxymethyl groups provides aldehyde functionalities for reductive amination [4] [8].
Freebase-to-hydrochloride conversion enhances crystallinity and stability of 5-isobutyl-6-methylnicotinic acid derivatives. The freebase is dissolved in anhydrous ethanol or 1,4-dioxane, treated with 2–3 equiv of concentrated HCl (37%), and stirred at 0°C. Gradual solvent removal under vacuum induces crystallization, with pH adjustment (pH 2–3) critical for preventing O-acylation byproducts. Recrystallization from ethanol/ethyl acetate (1:5) yields the hydrochloride salt with ≥99% purity (HPLC) and low chloride variability (<0.3%) [4] [8].
Stoichiometric control prevents dihydrochloride formation: maintaining a 1:1.05 molar ratio (freebase:HCl) during acidification ensures monoprotonation. X-ray powder diffraction confirms polymorphic form consistency, with characteristic peaks at 2θ = 12.8°, 18.4°, and 24.6° indicating the desired crystalline phase [5] [8].
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
Parameter | Optimal Range | Effect on Product | Analytical Control |
---|---|---|---|
HCl Equivalents | 1.05–1.1 equiv | Prevents dihydrochloride formation | Potentiometric titration |
Solvent System | EtOH/EtOAc (1:5 v:v) | Enhances crystal homogeneity | PXRD (peak position ±0.2° 2θ) |
Crystallization pH | 2.0–2.5 | Minimizes freebase contamination | In-process pH monitoring |
Cooling Rate | 0.5°C/min | Reduces solvent inclusion | Karl Fischer analysis (≤0.2% H₂O) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: